Enhanced Acidity in Acetic Acid vs. Water
The effective acidity of HBr in acetic acid is substantially greater than that of aqueous HBr. In aqueous solution, HBr dissociates to H3O+ with a conjugate acid pKa of –1.7, which effectively caps the acid strength [1]. In glacial acetic acid, the conjugate acid is CH3COOH2+, which has a significantly lower pKa, making the HBr/acetic acid mixture far more acidic than any achievable aqueous HBr solution [2]. This enhanced acidity accelerates proton-dependent steps in brominations, ether cleavages, and deprotections that are sluggish or fail in water.
| Evidence Dimension | Effective acidity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa < –1.7 (CH3COOH2+ in acetic acid medium) |
| Comparator Or Baseline | Aqueous HBr: pKa = –1.7 (H3O+ in water) |
| Quantified Difference | Acidity enhancement by an unknown but qualitatively significant margin; the exact pKa shift is not numerically quantified in the source but is described as 'far more acidic' |
| Conditions | Comparison of acid strength in different solvent media; HBr in acetic acid vs. HBr in water at ambient temperature |
Why This Matters
Reactions requiring strong anhydrous acid conditions (e.g., demethylation of hindered aryl methyl ethers, benzyl ester cleavage) proceed efficiently with HBr/AcOH but stall or yield complex mixtures with aqueous HBr.
- [1] Sciencemadness Discussion Board. Thoughts on the preparation of 30% HBr/Acetic Acid. Post by Dope Amine, 2014. View Source
- [2] Sciencemadness Discussion Board. Thoughts on the preparation of 30% HBr/Acetic Acid. Post by Dope Amine, 2014. View Source
